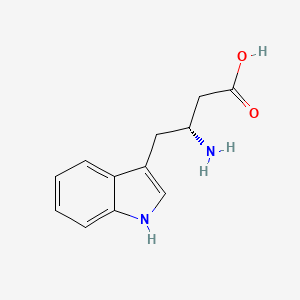

(3R)-3-Amino-4-(1H-Indol-3-yl)butansäure

Übersicht

Beschreibung

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid is a chiral amino acid derivative that features an indole ring, which is a significant structural motif in many biologically active compounds

Wissenschaftliche Forschungsanwendungen

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

The primary targets of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid , also known as ®-4-(INDOL-3-YL)-beta-HOMOALANINE Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

The specific mode of action of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid Given the wide range of biological activities of indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to downstream effects such as modulation of immune response, inhibition of microbial growth, or regulation of cellular proliferation.

Result of Action

The molecular and cellular effects of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid Given the biological activities of indole derivatives , it can be inferred that the compound’s action could lead to various molecular and cellular effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units .

Industrial Production Methods

Industrial production of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of microwave irradiation and one-pot, multistep regimens can enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include indole-3-carboxylic acid derivatives, indoline derivatives, and various substituted indole compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid is unique due to its chiral nature and specific structural features, which confer distinct biological activities and synthetic utility compared to other indole derivatives .

Biologische Aktivität

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid, also known as (R)-4-(indol-3-yl)-beta-homoalanine, is a chiral amino acid derivative that incorporates an indole ring, a structural motif prevalent in many biologically active compounds. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₅N₂O₂

- Molecular Weight : Approximately 225.26 g/mol

- Structure : The presence of the indole moiety allows for significant interactions with various biological targets.

The biological activity of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may act as an inhibitor of certain enzyme pathways involved in disease processes, thus exerting therapeutic effects. The indole structure facilitates binding with high affinity to multiple receptors, which is crucial for its biological functions.

Antioxidant Properties

Research indicates that indole derivatives, including (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid, exhibit antioxidant properties. These compounds can protect against oxidative stress by scavenging free radicals and reducing lipid peroxidation, which is vital for cellular protection .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound. It may provide protective effects against neurodegenerative diseases by modulating oxidative stress and inflammatory responses in neuronal cells.

Antimicrobial and Antiviral Activities

The compound has shown promise as an antimicrobial agent. Its structural similarities to other indole derivatives suggest potential activity against various pathogens, including bacteria and viruses. This highlights its utility in developing new therapeutic agents against infectious diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid:

- Neuroprotection : A study demonstrated that this compound could mitigate oxidative damage in neuronal cultures, suggesting its role in protecting against neurodegenerative conditions.

- Antioxidant Activity : In vitro experiments revealed that the compound effectively reduced reactive oxygen species (ROS) levels, thereby protecting cellular membranes from oxidative damage .

- Antimicrobial Effects : Research indicated that (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, making it a candidate for further pharmacological exploration .

Data Table: Biological Activities of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,13H2,(H,15,16)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVVFMLAHWNDJD-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334366 | |

| Record name | (3R)-3-Amino-4-(1H-indol-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736131-01-4 | |

| Record name | (3R)-3-Amino-4-(1H-indol-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.